Cas no 91900-44-6 (Acetonitrile, 2-(3-ethylphenoxy)-)

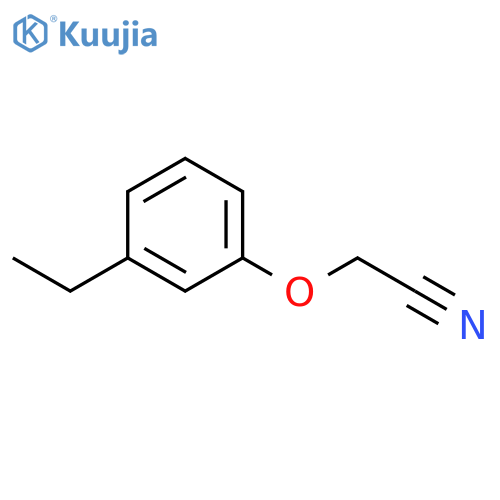

91900-44-6 structure

商品名:Acetonitrile, 2-(3-ethylphenoxy)-

CAS番号:91900-44-6

MF:C10H11NO

メガワット:161.200442552567

MDL:MFCD09906427

CID:5234273

Acetonitrile, 2-(3-ethylphenoxy)- 化学的及び物理的性質

名前と識別子

-

- Acetonitrile, 2-(3-ethylphenoxy)-

-

- MDL: MFCD09906427

- インチ: 1S/C10H11NO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,7H2,1H3

- InChIKey: NZLAJDZMEDIAAK-UHFFFAOYSA-N

- ほほえんだ: C(#N)COC1=CC=CC(CC)=C1

Acetonitrile, 2-(3-ethylphenoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB541931-1 g |

(3-Ethyl-phenoxy)-acetonitrile; . |

91900-44-6 | 1g |

€275.00 | 2023-03-21 | ||

| abcr | AB541931-1g |

(3-Ethyl-phenoxy)-acetonitrile; . |

91900-44-6 | 1g |

€275.00 | 2024-08-02 |

Acetonitrile, 2-(3-ethylphenoxy)- 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

91900-44-6 (Acetonitrile, 2-(3-ethylphenoxy)-) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 506-17-2(cis-Vaccenic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91900-44-6)Acetonitrile, 2-(3-ethylphenoxy)-

清らかである:99%

はかる:1g

価格 ($):163.0